molecular formula C25H21F2NO4 B13996714 Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid

Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid

Cat. No.: B13996714
M. Wt: 437.4 g/mol
InChI Key: OQCXBZUIICELHH-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common approach is to start with the synthesis of the 2,4-difluorobenzylamine, which can be achieved through the reduction of 2,4-difluorobenzonitrile . The resulting 2,4-difluorobenzylamine is then coupled with a suitable amino acid derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly involving the fluorine atoms on the benzyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is used as a building block in peptide synthesis. The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection and subsequent coupling reactions.

Biology

In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its unique structure allows for the incorporation into peptides and proteins, facilitating the investigation of biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of novel drug candidates targeting specific biological pathways.

Industry

In the industrial sector, this compound is utilized in the production of specialized peptides and proteins for various applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions. The 2,4-difluorobenzyl moiety can interact with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the Fmoc protecting group and the 2,4-difluorobenzyl moiety. This combination allows for selective reactions and incorporation into peptides, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-2-[(2,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1

InChI Key

OQCXBZUIICELHH-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C=C(C=C4)F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.